1-(2,6-Dimethoxyphenyl)ethanone
Overview
Description
1-(2,6-Dimethoxyphenyl)ethanone is a chemical compound that belongs to the class of organic compounds known as phenylpropanoids. These compounds contain a phenyl group attached to a propane chain. In the case of 1-(2,6-Dimethoxyphenyl)ethanone, the propane chain is modified with an ethanone group, and the phenyl ring is substituted with two methoxy groups at the 2 and 6 positions.
Synthesis Analysis
The synthesis of related compounds, such as 2-Bromo-1-(2,5-dimethoxyphenyl)ethanone, involves halogen-exchange reactions that yield higher product yields and demonstrate the effectiveness of certain chemical protective groups during esterification processes . Although the specific synthesis of 1-(2,6-Dimethoxyphenyl)ethanone is not detailed in the provided papers, the methodologies applied to similar compounds suggest that halogen-exchange reactions could be a viable pathway for its synthesis.
Molecular Structure Analysis
While the molecular structure of 1-(2,6-Dimethoxyphenyl)ethanone is not directly studied, related compounds such as 1-(2-hydroxy-4,5-dimethylphenyl)ethanone have been investigated using X-ray diffraction and vibrational spectroscopy . These studies are supported by computational methods like density functional theory (DFT), which can predict geometrical parameters and vibrational frequencies that are in good agreement with experimental data. Such analyses are crucial for understanding the conformation and stability of these compounds.
Chemical Reactions Analysis
The chemical reactivity of compounds with similar structures to 1-(2,6-Dimethoxyphenyl)ethanone has been explored. For instance, 2,6-Dimethoxyphenol, which shares the dimethoxyphenyl moiety, can undergo enzymatic oxidation to form dimers with high antioxidant capacity . This indicates that 1-(2,6-Dimethoxyphenyl)ethanone could potentially participate in similar oxidative reactions, possibly leading to products with enhanced biological activities.
Physical and Chemical Properties Analysis
The physical and chemical properties of 1-(2,6-Dimethoxyphenyl)ethanone can be inferred from studies on structurally related compounds. For example, the crystallographic analysis of 1-(2-hydroxy-4,5-dimethylphenyl)ethanone reveals that it crystallizes in the monoclinic space group with specific conformational characteristics . Although the exact properties of 1-(2,6-Dimethoxyphenyl)ethanone are not provided, it is likely to exhibit similar solubility, melting point, and stability characteristics due to the presence of the dimethoxyphenyl group and the ethanone moiety.
Safety And Hazards
Future Directions
The compound has shown potential in advanced displays and lighting systems due to its photoluminescent properties . Moreover, it has exhibited excellent antimicrobial and antioxidant activities . These properties suggest that 1-(2,6-Dimethoxyphenyl)ethanone could have promising applications in various fields in the future .
properties
IUPAC Name |
1-(2,6-dimethoxyphenyl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O3/c1-7(11)10-8(12-2)5-4-6-9(10)13-3/h4-6H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XEUGKOFTNAYMMX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=CC=C1OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10174347 | |
Record name | Acetophenone, 2',6'-dimethoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10174347 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,6-Dimethoxyphenyl)ethanone | |
CAS RN |
2040-04-2 | |
Record name | 1-(2,6-Dimethoxyphenyl)ethanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2040-04-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Acetophenone, 2',6'-dimethoxy- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002040042 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Acetophenone, 2',6'-dimethoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10174347 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(2,6-dimethoxyphenyl)ethan-1-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.396 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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